1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrophenyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
The synthesis of 1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multistep synthetic routes. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization, including nitration to introduce the nitrophenyl group and subsequent coupling with piperidine-4-carboxylic acid. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines. .
Scientific Research Applications
1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in electron transfer processes, affecting cellular pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid include other imidazo[1,2-a]pyridine derivatives such as:
1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid: Known for its potent biological activities.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit a wide range of chemical and biological properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H20N4O4/c25-20(26)14-7-10-22(11-8-14)13-17-19(21-18-6-1-2-9-23(17)18)15-4-3-5-16(12-15)24(27)28/h1-6,9,12,14H,7-8,10-11,13H2,(H,25,26) |
InChI Key |
XKFXTLWAUDSBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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